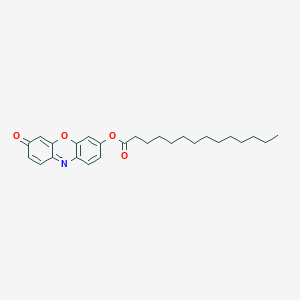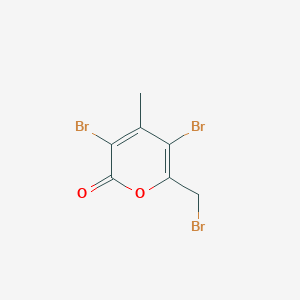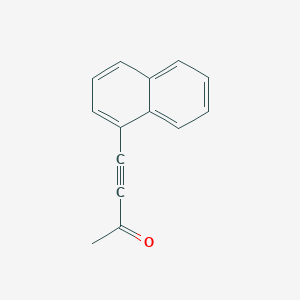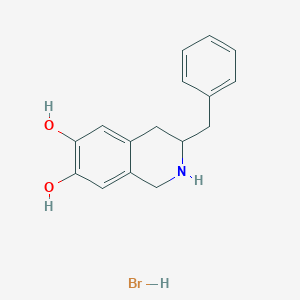
3-Benzyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol;hydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Benzyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol;hydrobromide is a compound belonging to the class of tetrahydroisoquinolines, which are alkaloids frequently found in human body fluids and tissues, including the brain . These compounds are known for their diverse biological activities and potential therapeutic applications .
Méthodes De Préparation
The synthesis of 3-Benzyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol;hydrobromide can be achieved through various synthetic routes. One common method involves the Bischler-Napieralski reaction, which cyclizes N-(haloalkyl)aryl derivatives . Another approach is the Pictet-Spengler reaction, which involves the condensation of biogenic amines with electrophilic carbonyl compounds . Industrial production methods often utilize these reactions due to their efficiency and scalability .
Analyse Des Réactions Chimiques
3-Benzyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol;hydrobromide undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrogen peroxide (H₂O₂) and tert-butyl hydroperoxide (TBHP) for oxidation, and sodium borohydride (NaBH₄) for reduction . Major products formed from these reactions include various substituted tetrahydroisoquinoline derivatives, which can exhibit different biological activities .
Applications De Recherche Scientifique
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it has been studied for its neuroprotective and neurorestorative properties . In medicine, it is being investigated for its potential use in treating neurodegenerative disorders such as Parkinson’s disease . Additionally, it has applications in the pharmaceutical industry as a precursor for drug development .
Mécanisme D'action
The mechanism of action of 3-Benzyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol;hydrobromide involves its interaction with various molecular targets and pathways. It has been shown to induce cell death via apoptosis by elevating the level of the pro-apoptotic protein Bax and decreasing the concentration of the anti-apoptotic protein Bcl-xl . Additionally, it can reduce the activity of tyrosine hydroxylase, the enzyme responsible for converting tyrosine to dopamine, which is implicated in different nervous system diseases .
Comparaison Avec Des Composés Similaires
3-Benzyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol;hydrobromide can be compared with other similar compounds such as 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) and other tetrahydroisoquinoline derivatives . These compounds share structural similarities and exhibit similar biological activities, but this compound is unique in its specific neuroprotective and neurorestorative properties .
Propriétés
Numéro CAS |
141418-53-3 |
|---|---|
Formule moléculaire |
C16H18BrNO2 |
Poids moléculaire |
336.22 g/mol |
Nom IUPAC |
3-benzyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol;hydrobromide |
InChI |
InChI=1S/C16H17NO2.BrH/c18-15-8-12-7-14(6-11-4-2-1-3-5-11)17-10-13(12)9-16(15)19;/h1-5,8-9,14,17-19H,6-7,10H2;1H |
Clé InChI |
UMAHEVLAJQKXJD-UHFFFAOYSA-N |
SMILES canonique |
C1C(NCC2=CC(=C(C=C21)O)O)CC3=CC=CC=C3.Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


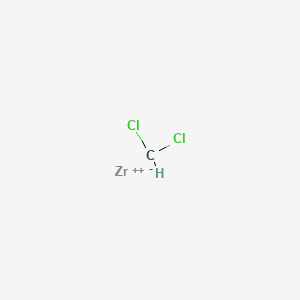
![(4S)-2-[2-(Methylsulfanyl)phenyl]-4-(propan-2-yl)-4,5-dihydro-1,3-oxazole](/img/structure/B14263563.png)
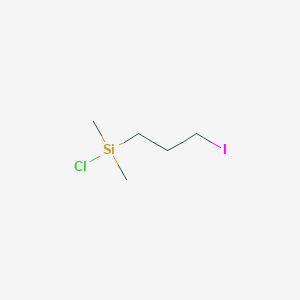
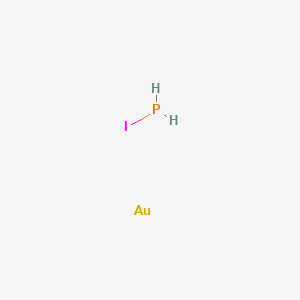

dimethyl-](/img/structure/B14263596.png)
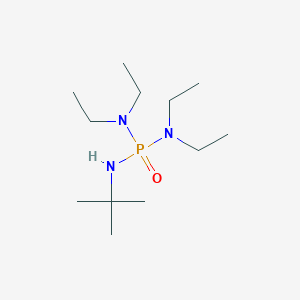
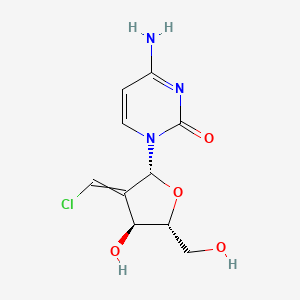
![1-(3-Pentylbicyclo[1.1.1]pentan-1-yl)ethan-1-one](/img/structure/B14263603.png)
